5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex . Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin .
Pharmacokinetics
The compound is noted for its good oral bioavailability , which is a desirable characteristic in drug design.
Result of Action
The inhibition of FXa by this compound results in a decrease in the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Future Directions
Preparation Methods
The synthesis of 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . In the industry, it is used in the development of organic semiconductors and corrosion inhibitors .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide include other thiophene derivatives such as 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S3/c10-8-1-2-9(15-8)16(12,13)11-5-7-3-4-14-6-7/h1-4,6,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSOZVAPGBESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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